molecular formula C17H17ClN2O2S2 B2989613 5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1396759-54-8

5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No. B2989613
CAS RN: 1396759-54-8
M. Wt: 380.91
InChI Key: ANCJSOCJVHGPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O2S2 and its molecular weight is 380.91. The purity is usually 95%.
The exact mass of the compound 5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Sulfonamide derivatives, including those related to isoquinoline, have been synthesized and evaluated for a variety of biological activities. For example, the synthesis of novel sulfonamide derivatives has been explored for their potential cytotoxic activities against cancer cell lines, demonstrating the importance of these compounds in the development of new anticancer therapies (Ghorab et al., 2015). Additionally, isoquinoline sulfonamides have been studied for their inhibitory effects on enzymes such as carbonic anhydrases, which are relevant in various physiological processes and diseases (Supuran et al., 2013).

Catalytic Applications and Chemical Synthesis

The use of sulfonamide compounds in catalysis and chemical synthesis is another area of interest. For instance, sulfonamide-based catalysts have been utilized to promote the synthesis of polyhydroquinoline derivatives through Hantzsch condensation, highlighting their utility in facilitating chemical reactions under solvent-free conditions (Goli-Jolodar et al., 2016). Furthermore, the exploration of cobalt-catalyzed carbonylation of sulfonamide sp2 C-H bonds showcases the role of these compounds in innovative synthetic methodologies (Nguyen et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of sulfonamide derivatives have also been investigated. Research on new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives has revealed their potential as antimicrobial agents, offering insights into the development of new treatments for infectious diseases (Fadda et al., 2016).

properties

IUPAC Name

5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S2/c18-16-7-8-17(23-16)24(21,22)19-10-3-4-11-20-12-9-14-5-1-2-6-15(14)13-20/h1-2,5-8,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCJSOCJVHGPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide

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